molecular formula C7H11NO B13143493 N,N,2-trimethylfuran-3-amine

N,N,2-trimethylfuran-3-amine

Cat. No.: B13143493
M. Wt: 125.17 g/mol
InChI Key: MVUKHKZCSBXXLN-UHFFFAOYSA-N
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Description

N,N,2-Trimethylfuran-3-amine is a heterocyclic amine featuring a furan ring substituted with three methyl groups: two on the amine nitrogen (N,N-dimethyl) and one at the 2-position of the furan.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

N,N,2-trimethylfuran-3-amine

InChI

InChI=1S/C7H11NO/c1-6-7(8(2)3)4-5-9-6/h4-5H,1-3H3

InChI Key

MVUKHKZCSBXXLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-trimethylfuran-3-amine can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with methylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N,N,2-trimethylfuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methyl groups and the furan ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and other electrophiles can be used to introduce new substituents into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted furans.

Scientific Research Applications

N,N,2-trimethylfuran-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of polymers, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,2-trimethylfuran-3-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its unique structure allows it to interact with enzymes and other biological molecules, influencing metabolic pathways and biochemical processes.

Comparison with Similar Compounds

Structural Analogues in Tetrahydrofuran-Amine Derivatives

lists tetrahydrofuran-3-amine derivatives (e.g., (2R,3S)-N-methyl-2-phenyltetrahydrofuran-3-amine (3a)), which share a saturated furan ring and amine substitution. Key differences include:

  • Ring Saturation : The aromatic furan in N,N,2-trimethylfuran-3-amine offers π-conjugation, enhancing electron density at the amine, while saturated tetrahydrofuran derivatives lack this resonance.
  • Substituent Effects : The phenyl or substituted aryl groups in analogs like 3a–3k introduce steric and electronic variations, affecting solubility and reactivity. For instance, electron-withdrawing groups (e.g., 4-fluorophenyl in 3h) reduce amine basicity compared to this compound’s electron-donating methyl groups .
Table 1: Comparison of Tetrahydrofuran-3-amine Derivatives
Compound Substituents Molecular Formula Key Properties/Applications
This compound 2-CH₃, N,N-(CH₃)₂ C₇H₁₁NO High basicity; potential ligand
(3a) 2-Ph, N-CH₃ C₁₁H₁₅NO Flexible backbone; catalytic studies
(3h) 2-(4-F-Ph), N-CH₃ C₁₁H₁₄FNO Reduced basicity; bioactivity screens

Comparison with Aliphatic Amines

describes 3-(3-Methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine, an aliphatic amine with a branched chain. Contrasts include:

  • Ring vs. Chain : The furan ring in this compound provides rigidity and aromatic stabilization, whereas aliphatic amines like the pentenamine in exhibit conformational flexibility, influencing their interactions in biological systems or catalysis .
  • Synthesis Methods : Both compounds likely employ alkylation strategies, but the furan derivative may require halogenated intermediates (e.g., brominated furans) for methyl group introduction, as seen in ’s use of TBAF for fluoride-mediated substitutions .

Electronic and Steric Effects in Aromatic Amines

and highlight pyridine- and benzene-based amines with trifluoromethyl (CF₃) groups. For example, N-{[2-(trifluoromethyl)phenyl]methyl}pyridin-3-amine () has a pKa lower than typical aliphatic amines due to the CF₃ group’s inductive effects .

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